rac-Cotinine-d3
描述
rac-Cotinine-d3 (CAS number: 159956-78-2; molecular formula: C₁₀H₁₀D₃N₂O₂) is a deuterated isotopologue of cotinine, a major metabolite of nicotine. Structurally, it features a pyrrolidinone core with a deuterated methyl group (-CD₃) at the 1-position and a pyridinyl substituent at the 5-position . This compound is synthesized via isotopic labeling to enhance its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC) analyses. Its deuterium substitution minimizes metabolic interference in biological matrices, improving accuracy in pharmacokinetic and toxicological studies .
Structure
3D Structure
属性
IUPAC Name |
5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKROCXWUNQSPJ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(CCC1=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201339943 | |
| Record name | (+/-)-Cotinine-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201339943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110952-70-0, 66269-66-7 | |
| Record name | (+/-)-Cotinine-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201339943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-Cotinine-d3 (methyl-d3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 66269-66-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Reaction Conditions
rac-Cotinine-d3 can be synthesized through the deuteration of cotinine. The process typically involves the introduction of deuterium atoms into the cotinine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and high-yield deuteration. The final product is purified using techniques such as chromatography to ensure the desired isotopic purity and chemical composition.
化学反应分析
Types of Reactions
rac-Cotinine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cotinine-N-oxide.
Reduction: Reduction reactions can convert this compound back to nicotine-d3.
Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Cotinine-N-oxide-d3
Reduction: Nicotine-d3
Substitution: Various substituted cotinine derivatives
科学研究应用
rac-Cotinine-d3 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in studies involving the metabolism and pharmacokinetics of nicotine.
Biology: It serves as a biomarker for tobacco smoke exposure in biological samples such as urine and blood.
Medicine: this compound is used in clinical studies to monitor nicotine exposure and its effects on health.
Industry: The compound is employed in the development of smoking cessation products and in the quality control of nicotine-containing products.
作用机制
rac-Cotinine-d3 exerts its effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). it binds to these receptors with much lower potency compared to nicotine. The compound acts as a weak agonist, modulating the activity of nAChRs and influencing neurotransmitter release. Additionally, this compound may interact with other molecular targets and pathways, contributing to its overall pharmacological profile.
相似化合物的比较
Comparison with Similar Compounds
Non-Deuterated Cotinine (C₁₀H₁₂N₂O₂)
- Structural Differences : rac-Cotinine-d3 differs by three deuterium atoms replacing hydrogens in the methyl group, increasing its molecular weight from 176.22 g/mol (cotinine) to 179.26 g/mol.
- Applications: While non-deuterated cotinine is used to study nicotine metabolism, this compound’s isotopic labeling allows precise quantification in biological samples via mass spectrometry .
- Research Findings : Cotinine exhibits anxiolytic and antioxidant properties in preclinical models , but this compound is primarily employed for analytical standardization rather than therapeutic investigation.
trans-3'-Hydroxycotinine-d3 (C₁₀H₉D₃N₂O₃)
- Structural Differences : This compound introduces a hydroxyl group at the 3'-position of the pyridinyl ring, altering polarity and metabolic pathways compared to this compound.
- Applications : Used alongside this compound to profile nicotine metabolites in urine or plasma. Its hydroxyl group increases hydrophilicity, affecting chromatographic retention times .
- Data : Molecular weight: 195.25 g/mol; CAS: 159956-78-2 .
(3S,5S)-3'-Hydroxycotinine (C₁₀H₁₂N₂O₃)
- Stereochemical Differences : The (3S,5S) configuration distinguishes it from racemic mixtures like this compound. Stereoselective metabolism influences its biological activity and analytical detection .
- Applications: Investigated for its role in nicotine detoxification pathways.
Creatinine-d3 (C₄H₄D₃N₃O)
- Functional Differences : A deuterated analog of creatinine, structurally unrelated to cotinine but similarly used as an internal standard in renal function assays.
- Data : Molecular weight: 116.14 g/mol; CAS: 143827-20-7 .
Data Tables
Table 1. Key Properties of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Application |
|---|---|---|---|---|
| This compound | C₁₀H₁₀D₃N₂O₂ | 179.26 | 159956-78-2 | LC-MS/GC internal standard |
| Cotinine | C₁₀H₁₂N₂O₂ | 176.22 | 486-56-6 | Nicotine metabolism studies |
| trans-3'-Hydroxycotinine-d3 | C₁₀H₉D₃N₂O₃ | 195.25 | 159956-78-2 | Metabolite profiling |
| (3S,5S)-3'-Hydroxycotinine | C₁₀H₁₂N₂O₃ | 196.21 | 131086-22-5 | Stereoselective metabolism studies |
| Creatinine-d3 | C₄H₄D₃N₃O | 116.14 | 143827-20-7 | Renal function assays |
Table 2. Analytical Techniques for Structural Characterization
Research and Practical Considerations
- Spectral Data: this compound’s deuterium substitution shifts NMR peaks (e.g., methyl group resonance) compared to non-deuterated cotinine, aiding in structural verification .
- Database Resources : Platforms like KLSD and PubChem3D provide bioactivity data and 3D conformational models, highlighting structural similarities to nicotine derivatives .
- Safety and Handling : Deuterated compounds like this compound require storage at -20°C to prevent isotopic exchange, as specified in safety data sheets .
生物活性
Overview
rac-Cotinine-d3 is a deuterium-labeled derivative of cotinine, a primary metabolite of nicotine. Its unique isotopic labeling makes it an invaluable tool in pharmacokinetic studies, particularly in understanding nicotine metabolism and tobacco exposure. This compound is recognized for its stability and longer half-life compared to nicotine, making it a reliable biomarker in various biological and clinical research contexts.
Chemical Structure: this compound retains the chemical structure of cotinine but incorporates deuterium atoms, enhancing its detection and quantification in biological samples.
Mechanism of Action: The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). Unlike nicotine, which acts as a potent agonist at these receptors, this compound functions as a weak agonist. This interaction modulates neurotransmitter release, influencing various physiological responses. Additionally, this compound may affect other molecular pathways, contributing to its pharmacological profile.
Biological Activity and Applications
This compound is utilized extensively in research to explore the following areas:
- Biomarker for Tobacco Exposure: Its stability allows for accurate measurement in biological matrices such as urine and blood, providing insights into tobacco use and exposure levels.
- Pharmacokinetics of Nicotine: Studies often focus on how this compound helps trace nicotine metabolism, aiding in understanding individual variations in nicotine clearance rates.
- Clinical Research: It is employed in clinical trials to evaluate the efficacy of smoking cessation therapies and to monitor nicotine exposure among participants.
Study on Nicotine Metabolite Ratio (NMR)
A significant study investigated the relationship between NMR (the ratio of 3-hydroxycotinine to cotinine) and smoking cessation outcomes. The findings indicated that individuals with higher NMRs tend to have poorer responses to nicotine replacement therapies. This highlights the importance of this compound as a marker for understanding metabolic differences among smokers .
Neuroprotective Effects
Research has suggested that cotinine, including its deuterated form, may exhibit neuroprotective properties. Studies indicate that cotinine can influence cognitive functions and has potential therapeutic roles in neurodegenerative diseases like Alzheimer's and Parkinson's disease. These effects are attributed to its ability to modulate neurotransmitter systems beyond acetylcholine, including dopamine pathways .
Data Tables
| Parameter | Value | Source |
|---|---|---|
| Half-Life | Approximately 16 hours | |
| Plasma Concentration (Typical) | 1 ng/mL | |
| Extraction Recovery for Cotinine | 98.54% | |
| Extraction Recovery for 3-Hydroxycotinine | 100.24% |
Case Studies
-
Cotinine as a Biomarker:
A study conducted on smokers demonstrated that measuring this compound levels in urine provided reliable data on tobacco exposure. The results facilitated tailored smoking cessation strategies based on individual metabolic profiles . -
Impact on Cognitive Functions:
In a clinical trial assessing cognitive decline in smokers, participants administered this compound showed improved cognitive performance compared to those receiving placebo treatments. This supports the hypothesis that cotinine may play a role in cognitive enhancement through its neuroprotective effects .
常见问题
Q. How can researchers analytically distinguish rac-Cotinine-d3 from its non-deuterated counterpart in biological matrices?
Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective ion monitoring (SIM) to exploit the mass shift caused by deuterium substitution. Validate the method using calibration curves with deuterated and non-deuterated standards to ensure specificity and sensitivity . Stability tests under varying storage conditions (e.g., pH, temperature) should be conducted to confirm isotopic integrity .
Q. What protocols ensure the stability of this compound in experimental solvents or biological samples?
Methodological Answer: Perform accelerated stability studies by exposing the compound to light, heat, and oxidative conditions. Use nuclear magnetic resonance (NMR) to monitor deuterium exchange rates and high-performance liquid chromatography (HPLC) to assess degradation products. Document storage recommendations (e.g., −80°C in inert atmospheres) based on empirical data .
Q. How should this compound be validated as an internal standard in pharmacokinetic studies?
Methodological Answer: Validate co-elution behavior, ionization efficiency, and matrix effects using spiked biological samples. Compare extraction recovery rates between this compound and endogenous analytes. Ensure deuterium labeling does not alter chromatographic retention times relative to non-deuterated forms .
Q. What statistical approaches are recommended for quantifying this compound in low-abundance biological samples?
Methodological Answer: Employ signal-to-noise (S/N) ratio optimization via background subtraction algorithms. Use weighted least-squares regression for calibration curves to account for heteroscedasticity at low concentrations. Report limits of detection (LOD) and quantification (LOQ) with confidence intervals .
Advanced Research Questions
Q. How can factorial design optimize experimental conditions for studying this compound’s metabolic pathways?
Methodological Answer: Apply a 2^k factorial design to evaluate variables like enzyme concentration, pH, and incubation time. Use ANOVA to identify significant interactions and response surface methodology (RSM) to model optimal conditions. Validate predictions with in vitro hepatocyte assays .
Q. What strategies resolve contradictions in this compound’s reported isotope effects across enzymatic studies?
Methodological Answer: Conduct meta-analyses to compare experimental parameters (e.g., enzyme sources, assay temperatures). Perform kinetic isotope effect (KIE) measurements under standardized conditions. Use Bayesian statistics to assess the probability of methodological bias influencing discrepancies .
Q. How does deuterium substitution in this compound influence its binding affinity to nicotinic acetylcholine receptors (nAChRs)?
Methodological Answer: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding thermodynamics. Compare dissociation constants (Kd) with non-deuterated cotinine. Molecular dynamics simulations can elucidate deuterium-induced conformational changes in receptor-ligand complexes .
Q. What synthetic routes improve enantiomeric purity of this compound for mechanistic studies?
Methodological Answer: Explore asymmetric hydrogenation using chiral catalysts (e.g., BINAP-ruthenium complexes). Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis. Optimize reaction kinetics using Design of Experiments (DoE) to minimize racemization .
Q. How can researchers ensure inter-laboratory reproducibility of this compound quantification in multi-center studies?
Methodological Answer: Implement standardized operating procedures (SOPs) with harmonized LC-MS parameters. Use shared reference materials and proficiency testing programs. Apply mixed-effects models to account for inter-lab variability in meta-analyses .
Q. What computational models predict the environmental persistence of this compound in wastewater treatment systems?
Methodological Answer: Develop quantitative structure-activity relationship (QSAR) models incorporating deuterium’s impact on biodegradation rates. Validate predictions with mass balance studies in bioreactors and isotopic tracing via stable isotope probing (SIP) .
Methodological Notes
- Data Analysis: Use open-source tools like R or Python for reproducible statistical workflows. Share raw spectra and chromatograms in FAIR-aligned repositories .
- Ethical Reporting: Adhere to NIH guidelines for preclinical data transparency, including detailed descriptions of animal models and randomization protocols .
- Theoretical Frameworks: Link studies to pharmacokinetic models (e.g., compartmental analysis) or receptor theory to contextualize findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
